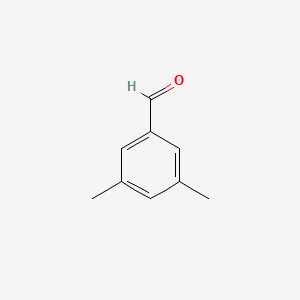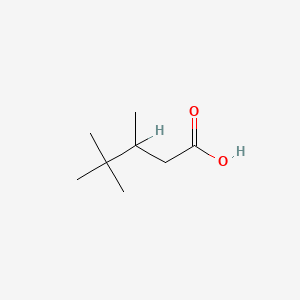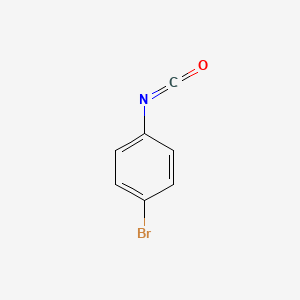
3,5-ジメチルベンズアルデヒド
概要
説明
3,5-ジメチルベンズアルデヒド: は、分子式C₉H₁₀O の有機化合物です。これは、ベンゼン環の3位と5位に2つのメチル基が置換されたベンズアルデヒドの誘導体です。 この化合物は、その芳香族特性で知られており、さまざまな化学合成や産業用途で使用されています .
科学的研究の応用
3,5-Dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: It is used in the manufacture of fragrances, dyes, and polymers.
作用機序
3,5-ジメチルベンズアルデヒドの作用機序は、特定の分子標的との相互作用を伴います。生化学的アッセイでは、酵素の基質として作用し、酸化または還元反応を起こします。 関連する経路には、酸化剤または還元剤の活性化が含まれ、対応する生成物の形成につながります .
6. 類似化合物の比較
類似化合物:
ベンズアルデヒド: メチル基を持たない親化合物。
3,4-ジメチルベンズアルデヒド: 構造は似ていますが、メチル基が3位と4位に置換されています。
3,5-ジメトキシベンズアルデヒド: 構造は似ていますが、メチル基の代わりにメトキシ基が置換されています.
独自性: 3,5-ジメチルベンズアルデヒドは、メチル基の特定の配置により、反応性と反応の種類に影響を与え、ユニークです。 これは、有機合成と産業用途において貴重な中間体となるのです .
準備方法
合成経路と反応条件: 3,5-ジメチルベンズアルデヒドは、いくつかの方法で合成することができます。一般的な方法の1つは、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、3,5-ジメチルトルエンを酸化することです。 この反応は、通常、酸化プロセスを促進するために酸性媒体中で行われます .
工業生産方法: 工業的には、3,5-ジメチルベンズアルデヒドは、同様の酸化プロセスで、より大規模に生産されます。反応条件は、高収率と高純度を確保するために最適化されています。 生成物は、その後、蒸留または再結晶によって精製され、不純物が除去されます .
3. 化学反応の分析
反応の種類: 3,5-ジメチルベンズアルデヒドは、次のようなさまざまな化学反応を起こします。
酸化: 3,5-ジメチル安息香酸を形成するためにさらに酸化することができます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、3,5-ジメチルベンジルアルコールに還元することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、酸性媒体中の三酸化クロム。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
主な生成物:
酸化: 3,5-ジメチル安息香酸。
還元: 3,5-ジメチルベンジルアルコール。
4. 科学研究への応用
3,5-ジメチルベンズアルデヒドは、科学研究でいくつかの用途があります。
化学: 医薬品や農薬を含むさまざまな有機化合物の合成における中間体として使用されます。
生物学: 酵素触媒反応の研究に使用され、生化学的アッセイにおける基質として使用されます。
医学: その潜在的な治療効果と、医薬品合成における構成要素として調べられています。
産業: 香料、染料、ポリマーの製造に使用されます.
化学反応の分析
Types of Reactions: 3,5-Dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 3,5-dimethylbenzoic acid.
Reduction: It can be reduced to 3,5-dimethylbenzyl alcohol using reducing agents like sodium borohydride.
Substitution: It can undergo electrophilic substitution reactions, such as nitration or halogenation, at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: 3,5-Dimethylbenzoic acid.
Reduction: 3,5-Dimethylbenzyl alcohol.
Substitution: 3,5-Dimethyl-4-nitrobenzaldehyde, 3,5-Dimethyl-4-chlorobenzaldehyde.
類似化合物との比較
Benzaldehyde: The parent compound, lacking the methyl groups.
3,4-Dimethylbenzaldehyde: Similar structure but with methyl groups at the 3rd and 4th positions.
3,5-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of methyl groups.
Uniqueness: 3,5-Dimethylbenzaldehyde is unique due to the specific positioning of the methyl groups, which influences its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in organic synthesis and industrial applications .
特性
IUPAC Name |
3,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-3-8(2)5-9(4-7)6-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEFMISJJNGCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206484 | |
| Record name | Benzaldehyde, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 3,5-Dimethylbenzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11004 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5779-95-3 | |
| Record name | Benzaldehyde, 3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005779953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5779-95-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to produce 3,5-dimethylbenzaldehyde?
A1: 3,5-Dimethylbenzaldehyde can be synthesized through various methods. One approach involves the carbonylation of mixed xylene using anhydrous aluminum chloride (AlCl3) as a catalyst. [, , , ] This method leverages the structural rearrangement propensity of the intermediate π-complex formed during carbonylation. Another route utilizes the oxidation of mesitylene. [, ]
Q2: What is the role of 3,5-dimethylbenzaldehyde in the oxidation of mesitylene?
A2: Research shows that during the cobalt(II) and bromine salt-catalyzed oxidation of mesitylene to aromatic acids, 3,5-dimethylbenzaldehyde emerges as a key intermediate. [] Its presence, reaching approximately 26 mole% in the reaction mixture, is indicated by an inflection point in oxygen absorption curves. This suggests a rapid oxidation of 3,5-dimethylbenzaldehyde under the reaction conditions (90°C in acetic acid). The oxidation rate of 3,5-dimethylbenzaldehyde is significantly influenced by the presence of mesitylene and organic bromides generated during the oxidation process. []
Q3: How reactive is 3,5-dimethylbenzaldehyde with hydroxyl radicals in the gas phase?
A4: Studies have investigated the gas-phase reaction kinetics of 3,5-dimethylbenzaldehyde with hydroxyl (OH) radicals at 295 ± 2K and atmospheric pressure. [] Utilizing a relative rate technique within an atmospheric simulation chamber and employing gas chromatography for analysis, researchers determined the rate coefficient to be (28.2 ± 2.5) × 10-12 cm3 molecule-1 s-1. [] This indicates that 3,5-dimethylbenzaldehyde exhibits significant reactivity with OH radicals, highlighting its potential role in atmospheric chemistry.
Q4: Does the position of the methyl substituents on the aromatic ring influence the reactivity of dimethylbenzaldehydes with OH radicals?
A5: Research suggests that the position of the methyl (CH3) substituent on the aromatic ring doesn't significantly influence the OH radical reaction rate coefficients for dimethylbenzaldehydes. [] This observation suggests that the reactivity is primarily governed by the presence of the dimethylbenzaldehyde functional group rather than the specific isomeric structure.
Q5: What are the atmospheric implications of the reactivity of dimethylbenzaldehydes with OH radicals?
A6: The significant reactivity of dimethylbenzaldehydes, including 3,5-dimethylbenzaldehyde, with OH radicals suggests that these compounds can undergo atmospheric degradation via reaction with OH. [] This reaction pathway contributes to their atmospheric removal and can influence their overall atmospheric lifetime.
Q6: Has 3,5-dimethylbenzaldehyde been used in the total synthesis of natural products?
A7: Yes, 3,5-dimethylbenzaldehyde served as a starting material in the first reported total synthesis of coprinol. [] This synthesis involved several key steps, including dialkylation, Friedel-Crafts acylation, demethylation, and regioselective formation of a primary -OH group from a chloroacetyl group, highlighting the versatility of 3,5-dimethylbenzaldehyde in synthetic chemistry.
Q7: Can 3,5-dimethylbenzaldehyde be used to synthesize novel compounds?
A8: Yes, researchers have explored the use of 3,5-dimethylbenzaldehyde in synthesizing imino derivatives of benzo[a]phenoxazinone dyes. [] These derivatives, characterized using various spectroscopic techniques (UV-visible, FT-IR, 1H-NMR) and elemental analysis, demonstrated moderate to good fastness properties on cotton fibers, suggesting their potential application as dyes.
Q8: Is 3,5-dimethylbenzaldehyde a natural product?
A9: Yes, 3,5-dimethylbenzaldehyde is a natural product. It has been identified as one of the polyketides produced by the nonreducing polyketide synthase (NR-PKS) enzyme DtbA from Aspergillus niger. []
Q9: Can the biosynthesis of 3,5-dimethylbenzaldehyde be engineered?
A10: Research suggests that modifying the DtbA enzyme can alter the structure of the produced polyketides. [] By swapping the R domain of DtbA with the AusA (austinol biosynthesis) or ANID_06448 TE domain, researchers engineered DtbAΔR+TE chimeric PKSs. These engineered enzymes produced metabolites where carboxylic acids replaced the corresponding aldehydes, demonstrating the potential for manipulating biosynthetic pathways to generate novel compounds.
Q10: Can 3,5-dimethylbenzaldehyde be used as a substrate in C-H activation reactions?
A11: Studies have shown that the pincer iridium(III) complex, (Phebox)Ir(OAc)2OH2 (Phebox = 3,5-dimethylphenyl-2,6-bis(oxazolinyl)), can selectively activate the benzylic C–H bond of mesitylene, leading to the formation of an isolable iridium mesityl complex. [] This complex can then be used to catalyze H/D exchange reactions with deuterated solvents or C-H oxidation reactions using oxidants like Ag2O, demonstrating the potential of 3,5-dimethylbenzaldehyde derivatives in organometallic catalysis.
Q11: Can copper be used to catalyze the selective oxidation of mesitylene to 3,5-dimethylbenzaldehyde?
A12: Inspired by copper-containing enzymes like vanillyl alcohol oxidase and laccase, researchers investigated a bioinspired Cu/neocuproine system for the selective para-formylation of mesitol to 3,5-dimethylbenzaldehyde. [] This approach highlights the potential of developing sustainable and selective catalytic oxidation methods mimicking biological systems.
Q12: What is the UV absorption spectrum of 3,5-dimethylbenzaldehyde?
A13: The ultraviolet (UV) absorption cross-sections of 3,5-dimethylbenzaldehyde have been measured in the 240-320 nm wavelength range at temperatures ranging from 318-363 K. [] The absorption spectrum reveals a maximum absorption around 290 nm, indicating its potential for photochemical reactions in the troposphere.
Q13: What is the estimated tropospheric photolysis lifetime of 3,5-dimethylbenzaldehyde?
A14: Based on the measured UV absorption cross-sections, the estimated tropospheric photolysis lifetime of 3,5-dimethylbenzaldehyde suggests that photolysis could be a significant removal process for this compound in the atmosphere. []
Q14: Can 3,5-dimethylbenzaldehyde act as a chemical signal in biological systems?
A15: Research indicates that 3,5-dimethylbenzaldehyde, among other volatile organic compounds, is released by Listeria bacteria and can act as a chemical cue for Euglena protozoa. [] This finding highlights the role of 3,5-dimethylbenzaldehyde in interspecies communication and its potential ecological implications.
Q15: What are the potential applications of understanding the chemotactic response of Euglena to 3,5-dimethylbenzaldehyde?
A16: Further research into the chemotactic response of Euglena to 3,5-dimethylbenzaldehyde and other chemical cues released by bacteria could provide insights into predator-prey relationships in microbial communities. [] This knowledge could potentially be applied in developing novel strategies for controlling bacterial populations or understanding microbial interactions in complex environments.
Q16: How does the presence of 3,5-dimethylbenzaldehyde affect the oviposition behavior of Anopheles gambiae mosquitoes?
A17: Research on mosquito oviposition behavior reveals that 3,5-dimethylbenzaldehyde is among the compounds identified in volatiles emanating from Culex quinquefasciatus larvae. [] These volatiles, including 3,5-dimethylbenzaldehyde, have been shown to deter gravid Anopheles gambiae females from laying eggs in the same breeding sites, indicating its potential role as an interspecific chemical signal influencing mosquito oviposition behavior. This knowledge could be valuable in developing novel mosquito control strategies that disrupt oviposition site selection.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)










